molecular formula C16H17N3O3S B3019203 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1705848-61-8

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B3019203
CAS No.: 1705848-61-8
M. Wt: 331.39
InChI Key: QCWLQPYHBROQIK-UHFFFAOYSA-N
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Description

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s unique structure makes it of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the phenylsulfonyl group and the propan-1-one moiety. Key steps may include:

    Cyclization reactions: to form the heterocyclic core.

    Sulfonylation reactions: to introduce the phenylsulfonyl group.

    Aldol condensation: or similar reactions to attach the propan-1-one group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their ability to interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In an industrial context, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylsulfonyl)propan-1-one: can be compared to other heterocyclic compounds with similar structures, such as pyrimidines, pyridines, and sulfonyl-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This can make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(7-9-23(21,22)14-4-2-1-3-5-14)19-8-6-15-13(11-19)10-17-12-18-15/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWLQPYHBROQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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